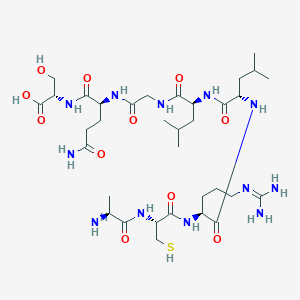
2,6-Pyridinedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is a compound known for its role as a tridentate ligand in coordination chemistry. This compound is particularly valuable for its ability to form stable complexes with transition metals such as copper (Cu) and nickel (Ni) . Its structure consists of a pyridine ring substituted with two carboxamide groups and two pyrazolyl groups, making it an excellent candidate for various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 5-methyl-1H-pyrazole. One common method includes the use of pyridine-2,6-dicarbonyl dichloride, which reacts with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals like Cu(II) and Ni(II).
Substitution Reactions: The carboxamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazolyl groups can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with enhanced stability and unique properties.
Substitution Products: Derivatives with modified functional groups.
Redox Products: Oxidized or reduced forms of the original compound.
科学的研究の応用
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes for catalysis and material science.
Biological Studies: Investigated for its potential as a synthetic ion transporter, which can induce apoptosis by facilitating chloride anion transport into cells.
Medicinal Chemistry: Explored for its role in designing new therapeutic agents, particularly in targeting metalloenzymes and disrupting cellular ion homeostasis.
Industrial Applications: Utilized in the preparation of molecular turnstiles and other advanced materials.
作用機序
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes by donating electron pairs from the nitrogen atoms in the pyrazolyl and carboxamide groups to the metal center . This coordination can alter the electronic properties of the metal, making it suitable for various catalytic and biological applications. In biological systems, the compound can facilitate ion transport across cell membranes, leading to changes in cellular ion concentrations and inducing apoptosis .
類似化合物との比較
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the pyrazolyl groups, used as a ligand in coordination chemistry.
2,6-Pyridinedicarboxaldehyde: Another derivative used in the synthesis of various coordination compounds.
2,6-Pyridinedicarbonyl Dichloride: A precursor in the synthesis of 2,6-Pyridinedicarboxamide derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its dual pyrazolyl groups, which enhance its ability to form stable and versatile metal complexes. This makes it particularly valuable in applications requiring robust coordination chemistry and specific electronic properties.
特性
CAS番号 |
625386-03-0 |
|---|---|
分子式 |
C15H15N7O2 |
分子量 |
325.33 g/mol |
IUPAC名 |
2-N,6-N-bis(5-methyl-1H-pyrazol-3-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H15N7O2/c1-8-6-12(21-19-8)17-14(23)10-4-3-5-11(16-10)15(24)18-13-7-9(2)20-22-13/h3-7H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) |
InChIキー |
KKXKXLPYFYNBSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NNC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
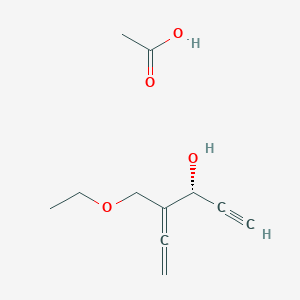
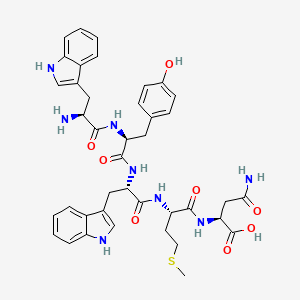
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
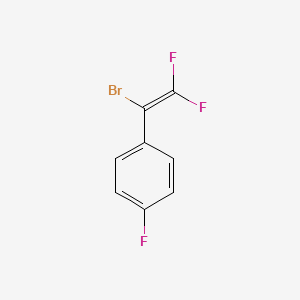
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
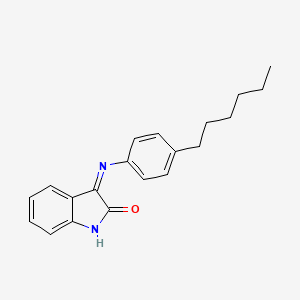
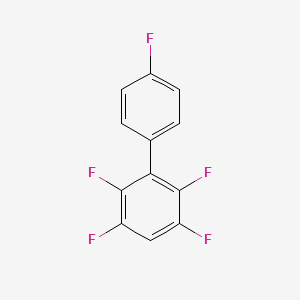
methanone](/img/structure/B14229133.png)
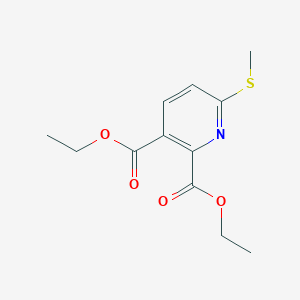
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)

